2-Bromo-1-(2-bromo-5-chlorophenyl)ethanone
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Overview
Description
2-Bromo-1-(2-bromo-5-chlorophenyl)ethanone is an organic compound with the molecular formula C8H5Br2ClO. It is a brominated ketone that features both bromine and chlorine atoms attached to a phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-(2-bromo-5-chlorophenyl)ethanone can be synthesized through several methods. One common method involves the bromination of 1-(2-bromo-5-chlorophenyl)ethanone using bromine in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using controlled reaction conditions and efficient separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-bromo-5-chlorophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of substituted ethanones.
Reduction: Formation of 2-bromo-1-(2-bromo-5-chlorophenyl)ethanol.
Oxidation: Formation of 2-bromo-1-(2-bromo-5-chlorophenyl)acetic acid.
Scientific Research Applications
2-Bromo-1-(2-bromo-5-chlorophenyl)ethanone is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein modification.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-bromo-5-chlorophenyl)ethanone involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, allowing the compound to form covalent bonds with various nucleophiles. The carbonyl group can participate in redox reactions, altering the oxidation state of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(2-chlorophenyl)ethanone
- 2-Bromo-1-(4-chlorophenyl)ethanone
- 2-Bromo-1-(3-chlorophenyl)ethanone
Uniqueness
2-Bromo-1-(2-bromo-5-chlorophenyl)ethanone is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This dual halogenation can provide distinct chemical properties compared to similar compounds with only one halogen atom .
Properties
IUPAC Name |
2-bromo-1-(2-bromo-5-chlorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2ClO/c9-4-8(12)6-3-5(11)1-2-7(6)10/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCKDSADJBHHTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)CBr)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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